Fmoc-Phe(3-Me)-OH

Peptide Synthesis Quality Control SPPS

Fmoc-Phe(3-Me)-OH (CAS 211637-74-0) is the preferred building block for SPPS when meta-methyl steric and hydrophobic tuning is required. Unlike ortho/para isomers, the 3-methyl group preserves π-stacking while modulating logP (5.87) and side-chain orientation—critical for SAR studies on cyclic peptides and receptor binding. With ≥98% purity and ≥99.5% chiral purity, it reduces deletion sequences and purification costs in multi-gram campaigns. Seamless Fmoc-SPPS compatibility ensures immediate integration into automated workflows.

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 211637-74-0
Cat. No. B557903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(3-Me)-OH
CAS211637-74-0
Synonyms211637-74-0; Fmoc-L-3-Methylphenylalanine; Fmoc-3-methyl-L-phenylalanine; Fmoc-Phe(3-Me)-OH; FMOC-L-3-Methylphe; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoicacid; Fmoc-3-Methy-L-Phenylalanine; fmoc-D-3-methylphenylalanine; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoicacid; AC1MC50Y; 47819_ALDRICH; SCHEMBL119811; 47819_FLUKA; CTK8C5620; MolPort-001-758-367; ZINC4208803; CF-359; AKOS015837248; AM83423; FL078-1; RTR-009945; AC-16777; AK163628; AM003440; AM020098
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1
InChIKeyNJXPSSISZLAXRE-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Phe(3-Me)-OH (CAS 211637-74-0) Technical Specification and Procurement Overview


Fmoc-Phe(3-Me)-OH (CAS 211637-74-0) is an Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acid derivative featuring a methyl substitution at the meta (3-) position of the L-phenylalanine aromatic ring . With molecular formula C25H23NO4 and molecular weight 401.45 g/mol , this compound is a specialized building block for Fmoc solid-phase peptide synthesis (SPPS) . The meta-methyl modification confers distinct steric and hydrophobic properties compared to unsubstituted phenylalanine or its ortho/para-methyl isomers, making it a critical tool for modulating peptide conformation, receptor interactions, and proteolytic stability in structure-activity relationship (SAR) studies .

Fmoc-Phe(3-Me)-OH Procurement: Why Unsubstituted Fmoc-Phe-OH or Ortho/Para-Methyl Isomers Cannot Be Substituted


Substituting Fmoc-Phe(3-Me)-OH with Fmoc-Phe-OH or alternative methyl-phenylalanine isomers (2-Me or 4-Me) in peptide synthesis introduces distinct physicochemical and biological consequences that cannot be compensated for by adjusting coupling protocols. The meta-methyl group increases molecular weight from 387.43 g/mol (Fmoc-Phe-OH) to 401.45 g/mol and adds steric bulk that alters peptide backbone conformation and side-chain orientation . Critically, the methyl substitution position dictates hydrophobic interactions and receptor binding geometry in downstream applications; ortho-, meta-, and para-methylphenylalanine are not functionally interchangeable in SAR optimization campaigns [1]. Furthermore, quality specifications vary significantly across isomers—Fmoc-Phe(3-Me)-OH is available at ≥98.0% purity with rigorously controlled enantiomeric integrity, whereas the ortho-isomer Fmoc-Phe(2-Me)-OH is typically supplied at ≥97.0% purity with different impurity profiles , directly impacting peptide yield and purification complexity. Generic substitution without experimental validation introduces uncontrolled variables that compromise reproducibility and may invalidate comparative SAR conclusions [1].

Fmoc-Phe(3-Me)-OH Quantitative Differentiation Evidence: Purity, Enantiomeric Integrity, and Isomer-Specific Performance Metrics


Fmoc-Phe(3-Me)-OH Demonstrates Higher Purity Specifications than Ortho-Methyl Isomer Fmoc-Phe(2-Me)-OH

Fmoc-Phe(3-Me)-OH is supplied with a minimum purity specification of ≥98.0% (by HPLC assay) from primary commercial sources . In direct comparison, the ortho-methyl positional isomer Fmoc-Phe(2-Me)-OH is consistently specified at a lower minimum purity of ≥97.0% (HPLC) across major vendors . This 1.0 percentage point difference represents approximately a 33% reduction in allowable impurity content (2.0% maximum impurities vs. 3.0% maximum impurities) . Higher purity reduces cumulative truncation sequences and deletion peptides during SPPS elongation, directly translating to improved crude peptide purity and simplified downstream purification .

Peptide Synthesis Quality Control SPPS

Fmoc-Phe(3-Me)-OH Enantiomeric Purity Verified via Chiral HPLC with Quantified Optical Rotation

Fmoc-Phe(3-Me)-OH is available at ≥99.5% chiral HPLC purity from specialty suppliers , with documented optical rotation of [α]D²⁰ = -35 ± 2° (c = 1 in DMF) . In contrast, the enantiomeric D-form Fmoc-D-Phe(3-Me)-OH exhibits a purity specification of ≥97% from comparable vendors . The availability of quantified optical rotation and high chiral purity certification for the L-isomer enables precise stereochemical quality control essential for applications requiring defined stereochemistry, such as receptor-binding peptides and asymmetric catalysis studies .

Chiral Purity Enantiomeric Excess Analytical Chemistry

Meta-Methyl Substitution Confers Distinct Hydrophobicity and Steric Profile for SAR Optimization

The meta-methyl substitution on the phenylalanine aromatic ring introduces position-specific steric and electronic effects that differ fundamentally from unsubstituted phenylalanine. Fmoc-Phe(3-Me)-OH has molecular weight 401.45 g/mol and LogP 5.87 , compared to unsubstituted Fmoc-Phe-OH with molecular weight 387.43 g/mol and LogP 4.8 . The 3-methyl group increases hydrophobicity (ΔLogP ~1.07) while preserving aromatic π-stacking capacity, a combination that ortho-methyl (sterically hindered π-interactions) and para-methyl (linear hydrophobic extension) isomers cannot replicate . This differentiated physicochemical profile has been leveraged in SAR studies for cyclic peptides targeting specific receptors, where 3-methylphenylalanine incorporation modulates binding affinity and selectivity [1].

Structure-Activity Relationship Drug Discovery Peptide Engineering

Distinct Melting Point and Storage Specifications Enable Quality Verification and Supply Chain Integrity

Fmoc-Phe(3-Me)-OH exhibits a melting point of 130°C , which differs measurably from the para-methyl isomer Fmoc-Phe(4-Me)-OH (melting point 168°C) and the unsubstituted Fmoc-Phe-OH (melting point 180-187°C) . This distinct thermal property serves as a rapid identity verification checkpoint upon material receipt, preventing isomer misidentification that could compromise experimental reproducibility. Additionally, the recommended storage condition of 2-8°C is standard for Fmoc-protected amino acids but contrasts with the ortho-isomer Fmoc-Phe(2-Me)-OH which also requires 2-8°C storage , indicating comparable thermal stability across methyl isomers.

Quality Control Compound Identity Stability

Fmoc-Phe(3-Me)-OH High-Impact Application Scenarios for Procurement Decision-Making


Structure-Activity Relationship (SAR) Studies for Cyclic Peptide Drug Candidates

Fmoc-Phe(3-Me)-OH is specifically selected for SAR campaigns involving cyclic peptides where precise modulation of aromatic hydrophobic contacts is required. As demonstrated in patent literature for diamine-linked receptor-specific cyclic peptides , the 3-methylphenylalanine residue enables systematic exploration of steric and hydrophobic effects on target binding without disrupting essential π-stacking interactions. The meta-methyl configuration preserves the aromatic ring's ability to engage in edge-to-face or face-to-face π-interactions while incrementally increasing local hydrophobicity (LogP 5.87) [1]. This differentiated profile makes Fmoc-Phe(3-Me)-OH the preferred building block over unsubstituted phenylalanine or ortho/para-methyl isomers when optimizing peptide affinity and selectivity for receptors with defined aromatic binding pockets.

High-Purity Solid-Phase Peptide Synthesis (SPPS) Requiring ≥98% Building Block Purity

For multi-gram to kilogram peptide synthesis campaigns where cumulative impurity effects can significantly degrade final product yield and purity, Fmoc-Phe(3-Me)-OH provides a verified minimum purity specification of ≥98.0% . This 1% purity advantage over the ortho-methyl isomer Fmoc-Phe(2-Me)-OH (≥97.0%) [1] translates to reduced deletion sequences and truncation products during SPPS elongation. In research or process development settings where purification costs represent a substantial fraction of total peptide production expense, the higher purity specification of Fmoc-Phe(3-Me)-OH directly reduces downstream chromatography burden and improves overall process economics. The compound's compatibility with standard Fmoc-SPPS protocols ensures seamless integration into existing automated synthesizer workflows.

Stereochemically Defined Peptide Therapeutics and Asymmetric Synthesis Research

Applications requiring rigorous stereochemical control—including peptide-based therapeutics, enzyme substrate studies, and asymmetric catalysis research—benefit from Fmoc-Phe(3-Me)-OH's available chiral purity certification of ≥99.5% (chiral HPLC) and verified optical rotation of [α]D²⁰ = -35 ± 2° (c = 1 in DMF) [1]. This level of enantiomeric characterization exceeds that of the D-enantiomer (≥97% purity) and provides procurement specialists with documented stereochemical quality metrics suitable for regulatory-facing or publication-critical studies. The high chiral purity ensures that observed biological activity can be confidently attributed to the L-enantiomer rather than D-isomer contamination, a critical consideration in receptor binding assays and pharmacological studies where stereochemistry directly impacts potency and selectivity.

Conformational Analysis and Protein Folding Studies Using 3-Methyl-Modified Peptides

The 3-methyl substitution on the phenylalanine side chain introduces steric constraints that influence peptide backbone conformation and side-chain rotamer distributions . Fmoc-Phe(3-Me)-OH is consequently employed in research examining how subtle steric modifications alter protein secondary structure, folding kinetics, and molecular recognition events. Unlike the ortho-methyl isomer which sterically hinders aromatic interactions, the meta-methyl group preserves π-stacking capacity while providing conformational restriction [1]. This property is exploited in studies of peptide-membrane interactions, amyloid fibril formation modulation, and the engineering of peptides with enhanced proteolytic stability. The compound's defined melting point (130°C) and distinct physicochemical profile relative to other methyl-phenylalanine isomers provide clear identity verification for reproducible experimental workflows.

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